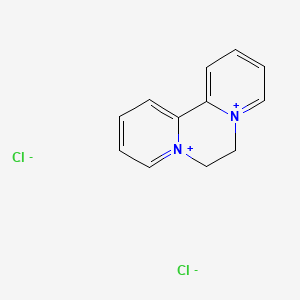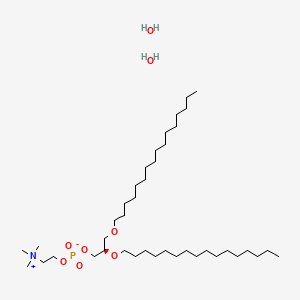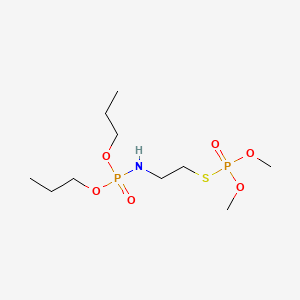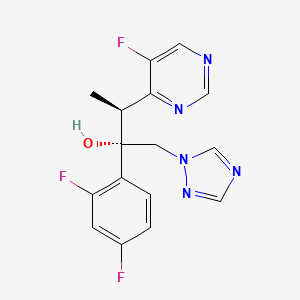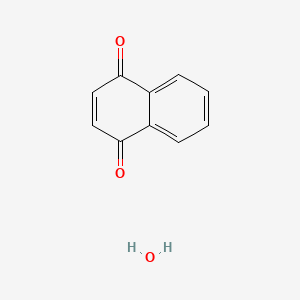
Naphthoquinone monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthoquinone monohydrate is a derivative of naphthoquinone, a naturally occurring organic compound Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring These compounds are known for their vibrant colors and are found in various natural sources, including plants, fungi, and some animals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthoquinone monohydrate typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of 1,4-dihydroxynaphthalene using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction is usually carried out in an acidic medium to facilitate the formation of the quinone structure.
Another method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-hydroxy-1,4-naphthoquinone can be achieved using strong acids like sulfuric acid or phosphoric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthoquinone monohydrate undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the quinone ring.
Addition: this compound can participate in addition reactions with nucleophiles, forming adducts.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinones.
Addition: Formation of naphthoquinone adducts.
Applications De Recherche Scientifique
Naphthoquinone monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Studied for its role in cellular redox processes and as a potential tool for studying oxidative stress.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of naphthoquinone monohydrate involves its ability to undergo redox cycling. This process generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. These ROS can induce oxidative stress in cells, leading to cell damage or death. In cancer cells, this oxidative stress can trigger apoptosis, making this compound a potential anticancer agent .
This compound also interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways. For example, it can inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair .
Comparaison Avec Des Composés Similaires
Naphthoquinone monohydrate can be compared with other naphthoquinone derivatives such as:
Juglone: Found in walnut trees, known for its antimicrobial and allelopathic properties.
Lawsone: Found in henna, used as a dye and has antimicrobial properties.
Plumbagin: Found in the roots of Plumbago species, known for its anticancer and antimicrobial activities.
Propriétés
Formule moléculaire |
C10H8O3 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
naphthalene-1,4-dione;hydrate |
InChI |
InChI=1S/C10H6O2.H2O/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6H;1H2 |
Clé InChI |
DGCRIHAGWAKTDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=O)C=CC(=O)C2=C1.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


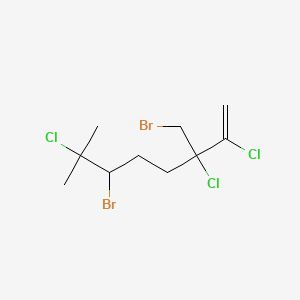
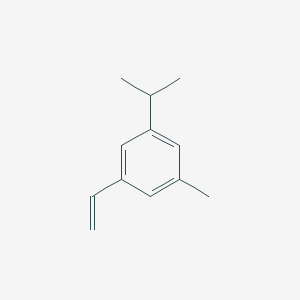
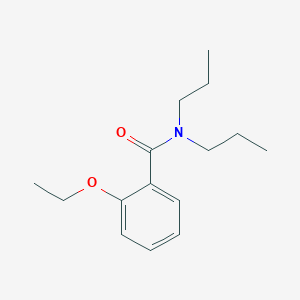
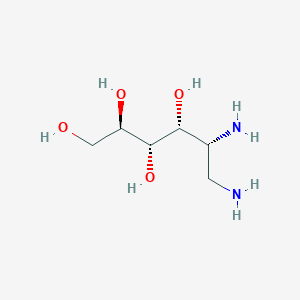
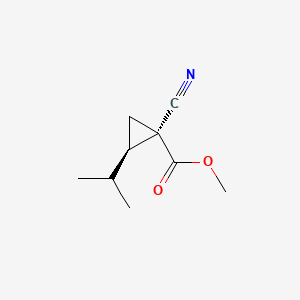
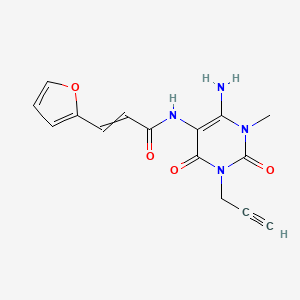
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)


